molecular formula C7H7FO2S B3030054 3-Fluoro-4-(methylsulfinyl)phenol CAS No. 859538-50-4

3-Fluoro-4-(methylsulfinyl)phenol

Cat. No.: B3030054
CAS No.: 859538-50-4
M. Wt: 174.19
InChI Key: LRWKPXICLXHZSM-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylsulfinyl)phenol is an organic compound with the molecular formula C7H7FO2S It is characterized by the presence of a fluorine atom, a methylsulfinyl group, and a phenol group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(methylsulfinyl)phenol typically involves the introduction of the fluorine atom and the methylsulfinyl group onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as fluorine gas or a fluorinating agent is used to introduce the fluorine atom. The methylsulfinyl group can be introduced through the oxidation of a methylthio group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(methylsulfinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.

    Reduction: The methylsulfinyl group can be reduced back to a methylthio group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 3-Fluoro-4-(methylsulfonyl)phenol.

    Reduction: 3-Fluoro-4-(methylthio)phenol.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(methylsulfinyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methylsulfinyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methylsulfinyl group can influence the compound’s reactivity and binding affinity to biological targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(methylthio)phenol
  • 3-Fluoro-4-(methylsulfonyl)phenol
  • 4-Fluoro-3-(methylsulfinyl)phenol

Uniqueness

3-Fluoro-4-(methylsulfinyl)phenol is unique due to the specific positioning of the fluorine atom and the methylsulfinyl group on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-4-methylsulfinylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2S/c1-11(10)7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWKPXICLXHZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743373
Record name 3-Fluoro-4-(methanesulfinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859538-50-4
Record name 3-Fluoro-4-(methanesulfinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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